molecular formula C23H27N3O2 B11308991 2-(4-tert-butylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

2-(4-tert-butylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11308991
M. Wt: 377.5 g/mol
InChI Key: ZBKWMEHFFUMOQS-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group and a pyrazolylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps. One common method involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenyl chloroacetate. This intermediate is then reacted with sodium methacrylate in acetonitrile to produce 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate . The final step involves the reaction of this intermediate with 1-[(4-methylphenyl)methyl]-1H-pyrazole-5-amine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-tert-Butylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptor proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-Butylphenoxy)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}acetamide is unique due to its combination of a tert-butylphenoxy group and a pyrazolylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C23H27N3O2/c1-17-5-7-18(8-6-17)15-26-21(13-14-24-26)25-22(27)16-28-20-11-9-19(10-12-20)23(2,3)4/h5-14H,15-16H2,1-4H3,(H,25,27)

InChI Key

ZBKWMEHFFUMOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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